1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrazole ring with a carboxylic acid functional group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It’s known that similar compounds exhibit submicromolar inhibition of bacterial sfp-pptase . This suggests that the compound may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
Inhibition of phosphopantetheinyl transferases can attenuate secondary metabolism and thwart bacterial growth , indicating that the compound may interfere with essential metabolic pathways in bacteria.
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of similar compounds have been highlighted .
Result of Action
Similar compounds have been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that the compound may have a selective toxicity towards bacteria.
Action Environment
Chemical genetic studies have implicated efflux as a mechanism for resistance in escherichia coli , suggesting that bacterial resistance mechanisms may influence the efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions One common method starts with the chlorination of 3-(trifluoromethyl)pyridine, followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used in hydrogenation steps, while other steps may involve the use of strong acids or bases to facilitate the formation of the desired product. The process is optimized to minimize by-products and maximize the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or resistance to degradation.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with similar substituents but lacks the pyrazole and carboxylic acid groups.
1H-Pyrazole-3-carboxylic acid: Contains the pyrazole ring and carboxylic acid group but lacks the pyridine ring with chlorine and trifluoromethyl substituents.
Uniqueness: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-6-3-5(10(12,13)14)4-15-8(6)17-2-1-7(16-17)9(18)19/h1-4H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAOTXQZLTYQNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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